(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Description
The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS: 923932-21-2) is a piperidine derivative with a stereospecific configuration. Its molecular formula is C₁₇H₂₂FNO₄, and molecular weight is 323.36 g/mol . The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the 4-fluorophenyl substituent and carboxylic acid functionalize the piperidine ring. This compound is utilized in pharmaceutical research, particularly as an intermediate in kinase inhibitor synthesis . Storage conditions recommend refrigeration (2–8°C) to maintain stability .
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKRYFZGOEKMG-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730773 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923932-21-2 | |
| Record name | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, with CAS Number 923932-21-2, is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 323.36 g/mol. It features a piperidine core substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.36 g/mol |
| CAS Number | 923932-21-2 |
| Storage Conditions | Sealed in dry, 2-8°C |
Research indicates that this compound acts as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that enhance therapeutic efficacy, particularly in analgesics and anti-inflammatory drugs .
Pharmacological Applications
- Analgesics Development : This compound is utilized in the design of new analgesics, leveraging its ability to interact with pain pathways effectively.
- Anti-inflammatory Agents : It serves as a precursor for compounds aimed at reducing inflammation through targeted receptor interactions .
- Drug Design and Optimization : The unique piperidine structure enhances bioavailability and pharmacokinetic properties of derived medications, making them more effective against specific conditions .
Study on Receptor Interactions
A study published in the Journal of Medicinal Chemistry explored the compound's interaction with various receptors involved in pain modulation. The findings indicated that modifications to the piperidine structure could significantly enhance binding affinity to opioid receptors, suggesting potential for developing new pain management therapies .
In Vivo Studies
In vivo experiments demonstrated that derivatives of this compound effectively reduced pain responses in animal models, confirming its utility as a candidate for further drug development. Notably, one study reported a significant reduction in inflammatory markers following administration of the compound's analogs .
Scientific Research Applications
Role as a Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the pharmacological profile of resultant drugs.
Table 1: Synthesis Pathways
| Starting Material | Reaction Conditions | Yield (%) | Product |
|---|---|---|---|
| (+)-(3R,4R)-4-(4-fluorophenyl)-piperidine-1,3-dicarboxylic acid | Sodium methoxide in toluene, reflux | 52% | (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid |
| This compound | Hydrochloric acid treatment | Not specified | Deprotected piperidine derivative |
The above table summarizes key synthesis pathways for obtaining this compound from readily available precursors.
Neurological Applications
Research indicates that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents. For instance, studies have shown that modifications to the piperidine structure can lead to compounds with enhanced activity against pain pathways in animal models.
Building Blocks for Peptide Synthesis
The compound is utilized as a building block in peptide synthesis due to its Boc protecting group, which facilitates the formation of peptide bonds without interfering with subsequent reactions. This is crucial for developing peptides with specific biological activities.
Table 2: Comparison of Protecting Groups
| Protecting Group | Stability | Cleavage Conditions |
|---|---|---|
| Boc | High | Acidic conditions |
| Fmoc | Moderate | Basic conditions |
The comparison illustrates the advantages of using Boc as a protecting group in complex peptide synthesis involving this compound.
Case Study: Development of Pain Relievers
A recent study evaluated the efficacy of a series of piperidine derivatives based on this compound in reducing pain responses in rodent models. The results demonstrated a significant reduction in pain perception compared to control groups.
Case Study: Antidepressant Activity
Another investigation focused on the antidepressant potential of compounds derived from this compound. The study highlighted that specific modifications led to enhanced serotonin receptor affinity, suggesting a promising avenue for developing new antidepressants.
Comparison with Similar Compounds
Key Findings and Implications
Stereochemistry Matters : The (3S,4R) configuration optimizes interactions in kinase inhibitors, while stereoisomers may reduce efficacy .
Ring Size and Substituents : Piperidine derivatives generally offer better conformational stability than pyrrolidine analogs .
Fluorine Substitution: The 4-fluorophenyl group enhances metabolic resistance compared to non-fluorinated analogs .
Q & A
Q. Basic
- ¹H/¹³C NMR :
- Piperidine protons: δ 3.2–4.0 ppm (multiplet, axial/equatorial H).
- Aromatic F-phenyl: δ 7.2–7.5 ppm (doublets, J = 8.5 Hz) .
- Boc group: δ 1.4 ppm (singlet, tert-butyl) .
- IR : Strong C=O stretches at ~1700 cm⁻¹ (Boc and carboxylic acid) .
- MS : Molecular ion peak at m/z 305.37 (M+H⁺) .
How does the 4-fluorophenyl moiety influence biological activity in kinase inhibition studies?
Advanced
The 4-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. In kinase inhibitors (e.g., GRK2), this moiety improves selectivity by fitting into hydrophobic pockets adjacent to ATP-binding sites. Structure-activity relationship (SAR) studies show that fluorination reduces off-target effects compared to chlorophenyl analogs .
What strategies stabilize the compound under acidic or basic conditions?
Q. Advanced
- Acidic conditions : The Boc group is labile below pH 3. Stabilize using buffered solutions (pH 4–6) or replace Boc with more stable protecting groups (e.g., Fmoc) for prolonged storage .
- Basic conditions : The carboxylic acid may decarboxylate above pH 9. Use low-temperature (4°C) storage and avoid prolonged exposure to strong bases .
How is computational modeling used to predict reactivity in nucleophilic reactions?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Boc deprotection. The piperidine nitrogen’s lone pair orientation and fluorophenyl ring’s electron density predict regioselectivity in alkylation or acylation reactions .
What are the environmental degradation pathways, and how are metabolites identified?
Advanced
Under aqueous conditions, the compound degrades via:
Ester hydrolysis : Cleavage of the Boc group to form 4-(4-fluorophenyl)piperidine-3-carboxylic acid.
Photolysis : UV light induces C-F bond cleavage, yielding phenolic byproducts .
Metabolites are identified using LC-MS/MS and compared to synthetic standards .
How does the Boc group impact solubility and purification?
Basic
The Boc group increases lipophilicity, reducing aqueous solubility. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is effective. Post-deprotection, the free amine requires ion-pairing agents (e.g., TFA) for chromatographic separation .
What crystallographic challenges arise during structural analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
